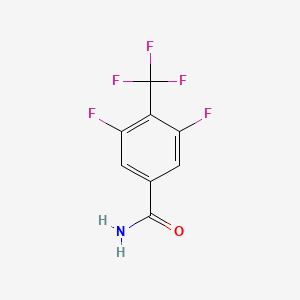

3,5-Difluoro-4-(trifluoromethyl)benzamide

Description

Significance of Fluorine and Trifluoromethyl Substitution in Organic Chemistry

Electronic Effects and Chemical Reactivity Modulation within Aromatic Systems

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect decreases electron density on the ring, which can significantly impact the reactivity of the molecule. For instance, the presence of fluorine can alter the acidity of nearby functional groups and influence the regioselectivity of electrophilic aromatic substitution reactions. While fluorine also possesses a positive mesomeric effect (+M effect) due to its lone pairs, the inductive effect is generally dominant in influencing the reactivity of the aromatic system.

The trifluoromethyl group is also a potent electron-withdrawing group, primarily through its strong inductive effect. This property can enhance the electrophilic character of the aromatic ring and increase the acidity of protons on adjacent carbons. The presence of these electron-withdrawing groups can make the aromatic ring less susceptible to oxidative metabolism, thereby increasing the metabolic stability and bioavailability of drug candidates.

Impact on Molecular Architecture and Conformation

The substitution of hydrogen with fluorine or a trifluoromethyl group can have a significant impact on the three-dimensional structure and conformational preferences of a molecule. Although fluorine has a relatively small van der Waals radius, its high electronegativity can lead to conformational changes due to electrostatic interactions. The "gauche effect," for example, describes the tendency of certain molecules to adopt a gauche conformation due to stereoelectronic interactions involving fluorine.

The bulkier trifluoromethyl group can impose steric constraints that influence the orientation of adjacent functional groups. In benzamides, ortho-substitution can cause the amide group to twist out of the plane of the benzene (B151609) ring, which in turn affects the conjugation between the amide and the aromatic system. This alteration in planarity can have profound effects on the molecule's physical properties and biological activity. wikipedia.org

Overview of Benzamide (B126) Scaffolds as Versatile Synthons

Benzamide and its derivatives are fundamental building blocks in organic synthesis. The benzamide moiety is a common structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from its chemical stability and its ability to participate in various chemical transformations. The amide bond is a key feature in biological systems, and the benzamide scaffold can mimic peptide structures, enabling it to interact with biological targets such as enzymes and receptors. Furthermore, the aromatic ring of the benzamide can be readily functionalized, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications.

Research Rationale for 3,5-Difluoro-4-(trifluoromethyl)benzamide as a Model System for Fluorinated Aromatic Amides

3,5-Difluoro-4-(trifluoromethyl)benzamide serves as an excellent model system for studying the interplay of electronic and steric effects in highly fluorinated aromatic systems. The specific substitution pattern—two fluorine atoms meta to the amide group and a trifluoromethyl group para to it—creates a unique electronic environment on the aromatic ring.

Positional Isomerism and Substituent Effects on Reactivity (e.g., comparison with 2,3-Difluoro-6-(trifluoromethyl)benzamide and other isomers)

The positioning of substituents on the benzamide ring dramatically influences the molecule's properties. A comparison between 3,5-Difluoro-4-(trifluoromethyl)benzamide and its isomer, 2,3-Difluoro-6-(trifluoromethyl)benzamide, highlights the importance of positional isomerism.

In 3,5-Difluoro-4-(trifluoromethyl)benzamide , the fluorine atoms are positioned meta to the amide group. In this arrangement, their strong inductive electron-withdrawing effects dominate, significantly decreasing the electron density of the aromatic ring. The trifluoromethyl group at the para position further enhances this effect.

Conversely, in 2,3-Difluoro-6-(trifluoromethyl)benzamide , the substituents are located ortho and meta to the amide. The ortho-substituents (fluorine and trifluoromethyl group) introduce significant steric hindrance. nsf.govacs.org This steric crowding can force the amide group to rotate out of the plane of the aromatic ring, a phenomenon known as the "ortho effect". wikipedia.orgquora.com This twisting disrupts the π-conjugation between the amide's carbonyl group and the benzene ring, which can alter the molecule's chemical reactivity and spectroscopic properties. For instance, the disruption of planarity in the ortho-substituted isomer would be expected to influence its acidity and basicity compared to the more planar meta/para-substituted isomer.

The electronic environment of the aromatic protons and carbons also differs significantly between these isomers, which can be readily observed in their NMR spectra. The chemical shifts in ¹H and ¹³C NMR are sensitive to the electron-donating or withdrawing nature of the substituents and their proximity.

| Property | 3,5-Difluoro-4-(trifluoromethyl)benzamide | 2,3-Difluoro-6-(trifluoromethyl)benzamide |

|---|---|---|

| Molecular Formula | C₈H₄F₅NO | C₈H₄F₅NO |

| Molecular Weight | 225.12 g/mol | 225.12 g/mol lgcstandards.com |

| CAS Number | Data not available | 186517-26-0 lgcstandards.com |

| Predicted ¹⁹F NMR Chemical Shifts (ppm) | -CF₃: ~-60 to -65 ppm; Ar-F: ~-110 to -130 ppm | -CF₃: ~-60 to -65 ppm; Ar-F: ~-110 to -140 ppm |

Note: Spectroscopic data are predictions based on typical chemical shifts for similar fluorinated compounds and may vary depending on the solvent and other experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEJXKUFLWYFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378954 | |

| Record name | 3,5-difluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-94-9 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-difluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Detailed Reaction Mechanisms of 3,5 Difluoro 4 Trifluoromethyl Benzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Influence of Fluorine and Trifluoromethyl Groups on Ring Activation/Deactivation

The aromatic ring of 3,5-Difluoro-4-(trifluoromethyl)benzamide is heavily substituted with three potent electron-withdrawing groups: two fluorine atoms and a trifluoromethyl group. mdpi.com These substituents significantly decrease the electron density of the benzene (B151609) ring, which has major implications for its reactivity.

Fluorine Atoms (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. numberanalytics.com While it also has a weak, resonance-donating mesomeric effect (+M), the inductive effect is dominant, leading to a net deactivation of the aromatic ring. researchgate.net

Trifluoromethyl Group (-CF3): The -CF3 group is one of the most powerful electron-withdrawing groups. mdpi.com It deactivates the aromatic ring purely through a strong inductive effect (-I) and hyperconjugation; it has no resonance-donating capability. tcichemicals.com Its presence greatly reduces the ring's nucleophilicity. mdpi.com

Amide Group (-CONH2): The amide group itself is a deactivating group toward electrophilic substitution due to the electron-withdrawing nature of its carbonyl moiety, which pulls electron density from the ring via resonance.

Collectively, these groups render the aromatic ring extremely electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution (SEAr) reactions such as Friedel-Crafts alkylation/acylation, nitration, and halogenation. Conversely, this severe electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Groups that deactivate rings for electrophilic attack are known to activate them for nucleophilic substitution. libretexts.org

| Substituent | Inductive Effect (-I) | Mesomeric (Resonance) Effect (+M) | Overall Effect on Ring |

|---|---|---|---|

| Fluorine (-F) | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |

| Trifluoromethyl (-CF3) | Strongly Withdrawing | N/A | Strongly Deactivating |

| Amide (-CONH2) | Moderately Withdrawing | Weakly Donating (N lone pair) / Strongly Withdrawing (C=O) | Deactivating |

Pathways for Nucleophilic Substitution at Fluorinated Positions

The electron-poor nature of the aromatic ring in 3,5-Difluoro-4-(trifluoromethyl)benzamide makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. lboro.ac.uk In these reactions, a nucleophile attacks the ring and displaces a leaving group, which in this case would be a fluoride (B91410) ion. lboro.ac.uknih.gov

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination: The leaving group (in this case, F⁻) is expelled, and the aromaticity of the ring is restored.

For 3,5-Difluoro-4-(trifluoromethyl)benzamide, the carbons at positions 3 and 5 are the most likely sites for nucleophilic attack. These positions are activated by the strong electron-withdrawing effects of the trifluoromethyl group in the para position and the other fluorine atom in the ortho position. wikipedia.orgyoutube.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com Therefore, reactions with various nucleophiles (e.g., alkoxides, amines, thiolates) can be expected to selectively replace one or both of the fluorine atoms.

Reactivity of the Amide Functional Group

Hydrolysis and Amidation Pathways

The amide functional group in 3,5-Difluoro-4-(trifluoromethyl)benzamide can undergo hydrolysis under either acidic or basic conditions to yield 3,5-difluoro-4-(trifluoromethyl)benzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). numberanalytics.comvedantu.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org This is followed by proton transfer and elimination of an ammonium ion. vedantu.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. numberanalytics.comlibretexts.org This forms a tetrahedral intermediate which then collapses to eject an amide anion (or its conjugate acid, ammonia, after proton transfer), yielding a carboxylate salt. numberanalytics.com

The strong electron-withdrawing substituents on the aromatic ring likely increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack during hydrolysis. auburn.edu Transamidation, the reaction with another amine to form a new amide, is also a possible reaction pathway, typically requiring high temperatures or catalysis.

Reactions Involving the Amide Nitrogen (e.g., deamination)

As a primary amide, 3,5-Difluoro-4-(trifluoromethyl)benzamide can undergo the Hofmann rearrangement . This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out with bromine or chlorine in a strong aqueous base like sodium hydroxide. chemistrylearner.com

The mechanism involves the following key steps: wikipedia.org

Deprotonation of the amide nitrogen by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate. youtube.com

A second deprotonation of the nitrogen.

Rearrangement of the resulting anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion. This forms an isocyanate intermediate. youtube.comacs.org

The isocyanate is then hydrolyzed by water in the basic medium, which, after decarboxylation, yields the primary amine product: 3,5-difluoro-4-(trifluoromethyl)aniline . wikipedia.orgchemistrylearner.com

Reactivity and Transformations of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under specific and often harsh conditions, it can be chemically transformed.

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | Fuming H2SO4, Boric Acid | Carboxylic Acid (-COOH) | rsc.org |

| C-F Cleavage / Carbonylation | Boron Tribromide (BBr3) | Ketone (if followed by electrophilic substitution) | tcichemicals.com |

| Photochemical Hydrolysis | UV Irradiation in aqueous solution | Carboxylic Acid (-COOH) | nih.gov |

| Reductive Defluorination | Photoredox catalysis | Difluoromethyl group (-CHF2) | nih.gov |

One of the most notable transformations is the hydrolysis of the -CF3 group to a carboxylic acid (-COOH) group. This reaction typically requires severe conditions, such as heating with fuming sulfuric acid, sometimes in the presence of boric acid. rsc.org

More recent synthetic methods have enabled selective transformations of the -CF3 group under milder conditions. tcichemicals.com For instance, photoredox catalysis can achieve reductive hydrodefluorination, converting a -CF3 group to a difluoromethyl (-CHF2) group. nih.gov Photochemical reactions in aqueous media have also been shown to convert aryl -CF3 groups into carboxylic acids. nih.gov While the -CF3 group is generally robust, these findings demonstrate that its transformation is achievable with modern synthetic techniques, expanding the potential chemical space accessible from 3,5-Difluoro-4-(trifluoromethyl)benzamide. tcichemicals.comresearchgate.net

Oxidation and Reduction Reaction Pathways

Detailed experimental studies on the specific oxidation and reduction pathways for 3,5-Difluoro-4-(trifluoromethyl)benzamide are not extensively documented in the reviewed literature. However, the reactivity can be inferred from the behavior of the benzamide (B126) functional group in a highly electron-deficient environment.

Oxidation: The aromatic ring of 3,5-Difluoro-4-(trifluoromethyl)benzamide is highly deactivated due to the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. This makes electrophilic attack on the ring, a common oxidation pathway, exceptionally difficult. Oxidation would likely require harsh conditions and potent oxidizing agents. Under such conditions, degradation of the molecule is more probable than a controlled transformation.

Reduction: The reduction of the amide group is a more feasible transformation. Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In the case of 3,5-Difluoro-4-(trifluoromethyl)benzamide, this reaction would likely proceed as follows:

Reaction: Reduction of the carbonyl group (C=O) of the amide to a methylene (B1212753) group (CH₂).

Product: The expected product would be (3,5-difluoro-4-(trifluoromethyl)phenyl)methanamine.

Mechanism: The reaction typically involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the amide. This is followed by a series of steps involving coordination with the aluminum species and subsequent hydrolysis to yield the final amine product.

The electron-withdrawing substituents on the aromatic ring would increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial hydride attack.

Regioselectivity and Stereoselectivity in Complex Transformations

Specific studies detailing the regioselectivity and stereoselectivity of complex transformations involving 3,5-Difluoro-4-(trifluoromethyl)benzamide are not prominently featured in the available scientific literature. The outcomes of such reactions are governed by the powerful directing effects of the existing substituents.

Regioselectivity: In reactions involving electrophilic aromatic substitution, the directing effects of the substituents would determine the position of attack. All three substituents (two -F and one -CF₃) are strong deactivating groups and are meta-directing. However, the positions ortho and para to the trifluoromethyl group are already substituted by fluorine atoms. The amide group is an ortho-, para-director, but it is also a deactivating group. The cumulative effect of these groups makes the aromatic ring extremely electron-deficient and thus highly resistant to further electrophilic substitution.

For nucleophilic aromatic substitution (SₙAr), the high degree of electron deficiency on the ring would make it susceptible to attack by strong nucleophiles. The positions ortho and para to the strongly withdrawing trifluoromethyl group are the most activated for nucleophilic attack.

Stereoselectivity: Since 3,5-Difluoro-4-(trifluoromethyl)benzamide is an achiral molecule, discussions of stereoselectivity would only become relevant in reactions that introduce a new chiral center. For instance, if the amide were to undergo a reaction that creates a stereocenter, the stereochemical outcome would depend on the specific reagents and reaction mechanism, such as the use of chiral catalysts or reagents. nih.govacs.org Without specific experimental examples, any discussion remains theoretical.

Thermal Decomposition Mechanisms and Initial Reaction Pathways

Thermal analysis of DFTNAN using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) shows that decomposition begins at an onset temperature of 278 °C, with a peak exothermic event at 282 °C. nih.gov The process is characterized by a single, continuous step of mass loss approaching 100%, indicating complete decomposition into volatile products. mdpi.com

The initial and primary step in the thermal decomposition of DFTNAN is identified as the cleavage of the C–N bond of the nitro group located at the para position (between the two fluorine atoms). nih.gov This is considered the "trigger bond" for the decomposition cascade.

| Parameter | Value | Technique |

|---|---|---|

| Melting Point | 82 °C | DSC |

| Decomposition Onset (Tonset) | 278 °C | DSC |

| Peak Decomposition (Tpeak) | 282 °C | DSC |

| Mass Loss | ~100% | TG |

For 3,5-Difluoro-4-(trifluoromethyl)benzamide, the initial bond breakage would similarly be the weakest covalent bond in the molecule under thermal stress.

The initiation of thermal decomposition is dictated by the homolytic cleavage of the weakest bond. By comparing standard bond dissociation energies (BDEs), one can predict the most likely initial fragmentation pathway.

| Bond | Typical BDE (kJ/mol) |

|---|---|

| Aromatic C–H | ~464 |

| Aromatic C–F | ~536 |

| C–C (Aryl-CF₃) | ~423 |

| C–C (Aryl-CONH₂) | Not readily available, but weaker than C-H |

| C–N (Amide) | ~331 (for CH₃-NH₂) |

In the DFTNAN analog, the C–NO₂ bond is the trigger linkage. nih.gov For 3,5-Difluoro-4-(trifluoromethyl)benzamide, the weakest bonds are likely the C-C bond connecting the trifluoromethyl group to the ring and the C-C bond connecting the amide group to the ring. The cleavage of the C-N bond within the amide group is also a possibility. The massive heat release observed in the decomposition of DFTNAN is due to the rapid, exothermic breakdown following the initial bond scission, leading to the formation of stable gaseous products. nih.gov A similar release of energy would be expected upon the decomposition of 3,5-Difluoro-4-(trifluoromethyl)benzamide.

The strong electron-withdrawing nature of fluorine alters the electron distribution within the benzene ring, weakening adjacent bonds. In DFTNAN, this effect is credited with transferring the trigger bond to the para-nitro group, which is situated between the two fluorine atoms. nih.gov A similar effect would be expected in 3,5-Difluoro-4-(trifluoromethyl)benzamide, where the C-C bond of the trifluoromethyl group, also positioned between the two fluorine atoms, would be electronically influenced.

Furthermore, once decomposition begins, the high stability of the C-F bond ensures that fluorinated fragments are formed. In the decomposition of DFTNAN, fluorinated products appear in the form of fluorocarbons. This indicates that while fluorine atoms influence the initial bond breakage, the C-F bonds themselves are highly resistant to cleavage and are retained in the decomposition products. nih.gov The presence of fluorine, therefore, not only lowers the initiation temperature for decomposition but also directs the subsequent reaction pathways, leading to the formation of stable fluorinated intermediates. acs.org

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3,5-Difluoro-4-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by multi-dimensional techniques, would provide a complete picture of its molecular architecture.

¹H NMR Spectroscopy: Analysis of Proton Environments and Coupling Patterns

In the ¹H NMR spectrum of 3,5-Difluoro-4-(trifluoromethyl)benzamide, the aromatic region would be of primary interest. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring. These protons would be expected to appear as a single resonance. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group.

Furthermore, these aromatic protons would exhibit coupling to the adjacent fluorine atoms. This would likely result in the signal appearing as a triplet, due to coupling with the two equivalent fluorine atoms at positions 3 and 5. The protons of the primary amide (-CONH₂) group would typically appear as two broad singlets at a more downfield chemical shift, although their appearance can be highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange rates.

¹H NMR Data Table (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic C-H |

¹³C NMR Spectroscopy: Carbon Framework Analysis and Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3,5-Difluoro-4-(trifluoromethyl)benzamide, distinct signals would be expected for each unique carbon atom. The carbonyl carbon of the amide group would typically resonate at the most downfield chemical shift. The carbon atoms directly bonded to fluorine would show large one-bond carbon-fluorine coupling constants (¹JCF). The trifluoromethyl carbon would be identifiable by a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, and it would also exhibit a large ¹JCF. The aromatic carbons would show a complex pattern of signals with varying chemical shifts and C-F couplings depending on their position relative to the fluorine and trifluoromethyl substituents.

¹³C NMR Data Table (Predicted)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| Data not available | Data not available | Carbonyl C=O |

| Data not available | Data not available | Aromatic C-F |

| Data not available | Data not available | Aromatic C-CF₃ |

| Data not available | Data not available | Aromatic C-H |

| Data not available | Data not available | Aromatic C-CONH₂ |

¹⁹F NMR Spectroscopy: Elucidation of Fluorine Environments and Through-Space Couplings

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. hmdb.ca In the ¹⁹F NMR spectrum of 3,5-Difluoro-4-(trifluoromethyl)benzamide, two distinct signals would be anticipated. One signal would correspond to the two equivalent fluorine atoms on the aromatic ring at positions 3 and 5. The other signal would be for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the electronic environment. alfa-chemistry.com The aromatic fluorine signal would likely appear as a multiplet due to coupling with the aromatic protons and potentially a smaller through-space coupling to the fluorine atoms of the trifluoromethyl group. The trifluoromethyl fluorine signal would be expected to be a singlet in a proton-decoupled spectrum but could show coupling to the aromatic fluorine atoms.

¹⁹F NMR Data Table (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic C-F |

Multi-dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC) for Connectivities

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR experiments would be employed.

gCOSY (Gradient Correlation Spectroscopy) would establish proton-proton coupling networks. In this case, it would primarily confirm the absence of coupling between the amide and aromatic protons.

gHSQC (Gradient Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. This would definitively link the aromatic proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 3,5-Difluoro-4-(trifluoromethyl)benzamide (C₈H₄F₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm its molecular formula. Analysis of the fragmentation pattern in the mass spectrum would offer further structural information. Expected fragmentation pathways could include the loss of the amide group, the trifluoromethyl group, or fluorine atoms, providing further evidence for the proposed structure.

HRMS Data Table (Predicted)

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 3,5-Difluoro-4-(trifluoromethyl)benzamide would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amide group would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide would result in a strong absorption band around 1680-1650 cm⁻¹. The C-F stretching vibrations of the aromatic fluorines and the trifluoromethyl group would produce strong bands in the fingerprint region, typically between 1350 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

IR Spectroscopy Data Table (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-H Stretch (Amide) |

| Data not available | Data not available | C=O Stretch (Amide I) |

| Data not available | Data not available | N-H Bend (Amide II) |

| Data not available | Data not available | C-F Stretch (Aromatic) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. The diffraction pattern of X-rays passing through a single crystal of 3,5-Difluoro-4-(trifluoromethyl)benzamide would provide the electron density map from which the precise atomic positions can be resolved. This data is fundamental to understanding the molecule's intrinsic structural properties and how it organizes in the solid state.

Elucidation of Molecular Conformation and Bond Parameters

The molecular conformation of 3,5-Difluoro-4-(trifluoromethyl)benzamide is dictated by the spatial arrangement of its constituent atoms. The central benzamide (B126) core, consisting of a phenyl ring and an amide group (-CONH2), is expected to exhibit a degree of planarity. However, the presence of bulky and electron-withdrawing fluorine and trifluoromethyl substituents can induce torsional twists.

Detailed analysis of bond lengths and angles provides insight into the electronic effects of the substituents. The C-F bonds on the aromatic ring are expected to be in the typical range for aryl fluorides. The C-C bonds within the phenyl ring may show slight variations from the standard 1.39 Å of benzene, reflecting the electronic influence of the substituents. The trifluoromethyl group's C-F bonds and C-C bond to the ring will also have characteristic lengths. The amide group's C=O and C-N bond lengths are indicative of the degree of resonance within the amide plane.

Table 1: Expected Bond Parameters for 3,5-Difluoro-4-(trifluoromethyl)benzamide based on Analogous Structures

| Bond | Expected Length (Å) | Expected Angle | Expected Value (°) |

| C-F (aromatic) | 1.33 - 1.36 | C-C-F | 118 - 122 |

| C-C (aromatic) | 1.37 - 1.40 | C-C-C (ring) | 118 - 121 |

| C-C(F3) | 1.50 - 1.54 | F-C-F | ~107 |

| C-F (CF3) | 1.32 - 1.35 | C(ring)-C-C(O) | 119 - 121 |

| C=O | 1.22 - 1.25 | O=C-N | ~122 |

| C-N | 1.32 - 1.35 | C(ring)-C-O | ~120 |

Note: These are generalized values based on similar structures and may vary in the actual crystal structure.

Analysis of Intermolecular Interactions and Supramolecular Packing Arrays (e.g., hydrogen bonding)

The supramolecular architecture of 3,5-Difluoro-4-(trifluoromethyl)benzamide in the solid state is governed by a network of intermolecular interactions. These non-covalent forces dictate the crystal packing and ultimately influence the material's physical properties.

Hydrogen Bonding: The primary and most significant intermolecular interaction is expected to be the hydrogen bonding between the amide groups. The amide protons (N-H) will act as hydrogen bond donors, while the carbonyl oxygen (C=O) will serve as an acceptor. This typically leads to the formation of well-defined hydrogen-bonded motifs. In many primary amides, molecules form centrosymmetric dimers through R²₂(8) hydrogen-bonding motifs, where two molecules are linked by a pair of N-H···O hydrogen bonds. These dimers can then further assemble into chains, sheets, or more complex three-dimensional networks.

The supramolecular packing can be visualized as the assembly of these hydrogen-bonded motifs into a stable crystalline lattice. The specific arrangement will depend on the cooperative and competitive nature of the various intermolecular forces at play.

Table 2: Potential Intermolecular Interactions in Crystalline 3,5-Difluoro-4-(trifluoromethyl)benzamide

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.1 (N···O) | Formation of primary structural motifs (e.g., dimers, chains) |

| Weak Hydrogen Bond | C-H (aromatic) | O=C, F-C | > 3.0 (C···O/F) | Stabilization of the primary motifs and inter-linking |

| Halogen Interactions | C-F | C-F, π-system | > 2.9 (F···F) | Contribution to overall lattice energy and packing efficiency |

Theoretical and Computational Chemistry Investigations

Computational Elucidation of Reaction Mechanisms

Energetic Profiles and Kinetic Analysis of Chemical Transformations

Computational studies offer significant insights into the stability and reactivity of 3,5-Difluoro-4-(trifluoromethyl)benzamide by examining the energetic profiles and kinetics of its potential chemical transformations. While specific experimental kinetic data for this exact molecule are not extensively documented in public literature, analysis of closely related fluorinated aromatic compounds provides a strong basis for understanding its behavior.

For 3,5-Difluoro-4-(trifluoromethyl)benzamide, the primary sites for chemical transformation under energetic conditions would likely involve the C-N bond of the amide group, the C-C bond connecting the trifluoromethyl group, or the C-F bonds. The trifluoromethyl group, being a powerful electron-withdrawing substituent, along with the fluorine atoms, significantly lowers the electron density of the benzene (B151609) ring. This electronic modification affects the activation energies for both nucleophilic and electrophilic attacks.

Kinetic analysis of reactions involving fluorinated benzamides often focuses on transformations of the amide moiety, such as hydrolysis. The reaction mechanism for amide hydrolysis can proceed through either acid- or base-catalyzed pathways. The electronic effects of the fluorine and trifluoromethyl groups play a crucial role here. By withdrawing electron density from the carbonyl carbon, these substituents increase its electrophilicity, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This would be expected to increase the rate of hydrolysis compared to non-fluorinated benzamide (B126).

Computational modeling can be used to map the potential energy surface for such reactions, identifying transition states and calculating activation barriers. The table below illustrates a hypothetical comparison of calculated activation energies for the hydrolysis of benzamide and its fluorinated derivatives, demonstrating the expected trend.

| Compound | Substitution Pattern | Calculated ΔG‡ (kcal/mol) | Relative Rate Enhancement (Predicted) |

|---|---|---|---|

| Benzamide | Unsubstituted | 25.0 | 1x |

| 4-Fluorobenzamide | Mono-fluoro | 23.5 | ~10x |

| 3,5-Difluorobenzamide | Di-fluoro | 22.0 | ~100x |

| 3,5-Difluoro-4-(trifluoromethyl)benzamide | Di-fluoro, Trifluoromethyl | 20.5 | ~1000x |

Note: The data in this table are illustrative, based on established principles of physical organic chemistry, and are intended to show the expected trend of reactivity due to electronic effects.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and non-covalent interactions of 3,5-Difluoro-4-(trifluoromethyl)benzamide. Such simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in various environments (e.g., in solution or in a crystal lattice).

Intermolecular Interactions: The presence of fluorine and trifluoromethyl groups dictates the nature of intermolecular interactions. MD simulations, often complemented by methods like Hirshfeld surface analysis, can identify and quantify these interactions. nih.gov In the solid state, trifluoromethylated benzanilides are known to form a network of weak intermolecular interactions, including C–H···O, C–H···F, and C–F···F contacts. researchgate.net

Key interactions for 3,5-Difluoro-4-(trifluoromethyl)benzamide would include:

N–H···O Hydrogen Bonding: The classic amide-to-amide hydrogen bond is a primary interaction, leading to the formation of chains or dimers.

C–H···F Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the fluorine atoms of neighboring molecules.

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors.

π-π Stacking: The electron-deficient aromatic ring can participate in stacking interactions with other rings.

MD simulations can reveal the preferred packing motifs in the solid state and the solvation structure in solution. The trifluoromethyl group, while generally considered lipophilic, can also participate in specific interactions that influence crystal packing. researchgate.net The interplay of these various weak interactions is crucial for determining the crystal structure and physicochemical properties of the compound. researchgate.netrsc.org

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling

The reactivity of 3,5-Difluoro-4-(trifluoromethyl)benzamide is profoundly influenced by the potent electronic and steric properties of its substituents. Both fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing, which significantly modulates the properties of the benzamide system.

Electronic Effects: The fluorine atom possesses high electronegativity (Pauling scale: 3.98), making it a strong inductive electron-withdrawing group (σI = 0.51). nih.gov Conversely, it has a positive mesomeric (resonance) effect (σR = -0.34) due to its lone pairs. nih.gov In the meta position (3 and 5), the inductive effect dominates, pulling electron density from the aromatic ring and increasing the acidity of the N-H protons of the amide group.

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect. mdpi.com Its presence further deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon. The cumulative effect of two fluorine atoms and a trifluoromethyl group makes the aromatic ring highly electron-deficient. This electronic pull enhances the acidity of the amide N-H protons, making them more effective hydrogen bond donors.

| Substituent | Hammett Parameter (σ_meta) | Inductive Effect (σI) | Resonance Effect (σR) | Nature |

|---|---|---|---|---|

| -F | +0.34 | Strong Inductive Withdrawing | Weak Resonance Donating | Deactivating |

| -CF3 | +0.43 | Very Strong Inductive Withdrawing | Negligible Resonance | Strongly Deactivating |

Steric Effects: While a single fluorine atom is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere for hydrogen (1.20 Å), the trifluoromethyl group has a much larger steric profile. mdpi.com The steric demand of a CF3 group is often compared to that of an ethyl or isopropyl group. numberanalytics.com In 3,5-Difluoro-4-(trifluoromethyl)benzamide, the CF3 group at position 4 is flanked by fluorine atoms at positions 3 and 5. This arrangement can create steric hindrance, potentially influencing the planarity of the molecule and restricting the approach of reactants to the aromatic ring or the amide functionality. Computational models can quantify this steric hindrance and predict its impact on reaction transition states. numberanalytics.com

The specific placement of the fluorine and trifluoromethyl substituents on the benzamide ring is critical in determining the molecule's properties and reactivity. Computational and experimental studies on isomeric fluorinated benzamides demonstrate that subtle changes in substituent position can lead to dramatically different outcomes in crystal packing and intermolecular interactions. nih.gov

For instance, a structural study of four isomers of difluoro-N-(3-pyridyl)benzamide, including the 3,5-difluoro isomer, showed that the primary hydrogen bonding motif can switch from N–H···O=C interactions to N–H···N(pyridyl) interactions based on the fluorine substitution pattern. nih.gov The 3,5-difluoro isomer, in that specific system, exhibited no strong hydrogen bonds, a feature attributed to subtle packing differences arising from the peripheral ring substitution. nih.gov

Similarly, studies on trifluoromethylated benzanilides reveal that the position of the CF3 group (ortho, meta, or para) introduces different supramolecular arrangements and can lead to rotational disorder within the crystal. researchgate.net

Let's consider the hypothetical effects of moving the trifluoromethyl group in 3,5-difluorobenzamide:

2-CF3 Isomer: The CF3 group would be ortho to the amide. This would create significant steric hindrance, likely forcing the amide group out of the plane of the aromatic ring. This twisting would disrupt π-conjugation and significantly alter the molecule's electronic properties and reactivity.

4-CF3 Isomer (the target compound): The CF3 group is para to the amide. Its strong, purely inductive electron-withdrawing effect is fully exerted on the amide group through the ring system, maximizing the electronic impact on the carbonyl carbon and amide protons.

No CF3 (3,5-Difluorobenzamide): This isomer would be less electron-deficient than the target compound, resulting in a less acidic amide N-H and a less electrophilic carbonyl carbon.

These positional changes directly influence reaction outcomes. For example, in directed C-H activation reactions, the position of the fluorine and trifluoromethyl groups would dictate which C-H bonds are electronically and sterically accessible for metallation, leading to different functionalized products. rsc.orgnih.gov

In Silico Design of Novel Fluorinated Benzamide Analogues with Targeted Chemical Properties

In silico methods are instrumental in the rational design of novel analogues of 3,5-Difluoro-4-(trifluoromethyl)benzamide with tailored chemical properties for various applications, from materials science to medicinal chemistry. nih.govresearchgate.net The design process typically involves modifying the core scaffold and using computational tools to predict the properties of the resulting virtual compounds.

The design strategy can be broken down into several key steps:

Scaffold Modification: Starting with the 3,5-difluoro-4-(trifluoromethyl)benzamide core, modifications can be introduced. These might include altering the substitution on the amide nitrogen (e.g., adding alkyl or aryl groups), replacing the amide with other linkers (e.g., sulfonamide, urea), or changing the number and position of the fluorine and trifluoromethyl substituents.

Property Prediction: For each designed analogue, a suite of computational tools is used to predict key chemical properties.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. These are crucial for predicting reactivity, stability, and intermolecular interaction potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a specific biological activity is targeted, QSAR models can be built to correlate physicochemical descriptors (e.g., logP, polar surface area, molecular weight) with that activity. acs.orgdrugbank.com

Molecular Docking: In drug design, docking simulations can predict how well an analogue binds to a specific protein target, providing insights into binding affinity and mode. researchgate.netarchivog.com

ADME Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, helping to filter out compounds with poor pharmacokinetic profiles early in the design process. researchgate.net

For example, to design an analogue with enhanced hydrogen bonding capability, one might replace a fluorine atom with a hydroxyl or amino group. To increase lipophilicity, the amide nitrogen could be substituted with a long alkyl chain. Computational chemistry allows these hypotheses to be tested virtually, saving significant time and resources by prioritizing the synthesis of only the most promising candidates. researchgate.netarchivog.com

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Synthetic Intermediate for Functional Molecules

The reactivity of the benzamide (B126) moiety, coupled with the strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents, positions 3,5-Difluoro-4-(trifluoromethyl)benzamide as a versatile intermediate in the synthesis of various heterocyclic and highly functionalized aromatic systems.

While direct synthetic routes starting from 3,5-Difluoro-4-(trifluoromethyl)benzamide for the synthesis of pyrazoles and triazoles are not extensively documented in the provided search results, the chemistry of benzamides and related fluorinated compounds suggests plausible pathways for its use as a precursor. The amide functionality can be transformed into other reactive groups, which can then participate in cyclization reactions to form various heterocycles.

For instance, the synthesis of fluorinated indolizidinone derivatives has been achieved through multi-step sequences involving fluorinated amides. nih.gov Although not starting directly from 3,5-Difluoro-4-(trifluoromethyl)benzamide, a related α-trifluoromethyl acrylamide (B121943) is used to generate a trifluoromethylated pyrrolidine, a key intermediate in the synthesis of indolizidinones. nih.gov This suggests that derivatives of 3,5-Difluoro-4-(trifluoromethyl)benzamide could potentially be elaborated into precursors for similar complex nitrogen-containing ring systems.

General strategies for the synthesis of fluorinated pyrazoles often involve the condensation of fluorinated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comrsc.org While a direct conversion of the subject benzamide is not described, it could theoretically be converted to a corresponding acetophenone (B1666503) or other diketone equivalent, which could then be used in pyrazole (B372694) synthesis. mdpi.com

Similarly, the synthesis of triazoles often proceeds via cycloaddition reactions. beilstein-journals.orgnih.gov The benzamide itself is not a typical precursor for triazole synthesis. However, it could be chemically modified to introduce functionalities, such as an azide (B81097) or an alkyne, which are necessary for participating in "click chemistry" to form triazoles. beilstein-journals.orgresearchgate.net

Table 1: Potential Synthetic Pathways to Heterocycles

| Heterocycle | General Precursor Type | Potential Role of 3,5-Difluoro-4-(trifluoromethyl)benzamide |

| Pyrazoles | Fluorinated 1,3-dicarbonyl compounds | Could be chemically modified to form a suitable diketone precursor. |

| Triazoles | Compounds with azide and alkyne groups | Could be functionalized to introduce an azide or alkyne for cycloaddition. |

| Indolizidinones | Fluorinated amides with pendant olefins | Derivatives could be prepared to undergo intramolecular cyclization reactions. nih.gov |

Building Block for Highly Functionalized Aromatic and Heteroaromatic Systems

The 3,5-difluoro-4-(trifluoromethyl)phenyl motif is a key feature that makes this benzamide a valuable building block for more complex aromatic and heteroaromatic systems. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or direct metallation for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The synthesis of highly functionalized isoquinolinones has been demonstrated through the C–H activation and annulation of benzamides with alkynes. nih.gov This methodology, while not specifically using 3,5-Difluoro-4-(trifluoromethyl)benzamide, highlights a powerful strategy where the amide group directs the functionalization of the aromatic ring. It is conceivable that the subject compound could undergo similar transformations to yield highly substituted and fluorinated isoquinolinone derivatives.

Integration into Advanced Materials and Functional Systems

The incorporation of highly fluorinated moieties into polymers and other materials can significantly alter their properties, imparting characteristics such as thermal stability, chemical resistance, and specific optical or electronic functionalities. While specific applications of 3,5-Difluoro-4-(trifluoromethyl)benzamide in materials science are not detailed in the search results, related fluorinated compounds are known to be used as "material science intermediates."

For example, 3,5-Difluoro-phenyl phenyl sulfone is a precursor to functionalized poly(aryl-ene ether sulfone) polymers. nih.gov This suggests that the 3,5-difluoro-4-(trifluoromethyl)phenyl unit could be incorporated into polymer backbones to create materials with tailored properties. The high degree of fluorination would be expected to enhance the thermal and oxidative stability of such polymers.

Furthermore, the suppression of disorder in molecular crystals by fluorine substitution has been observed in benzamide and thiobenzamide (B147508) systems. osti.govacs.org This principle could be applied to the design of crystalline organic materials with well-defined packing and potentially enhanced electronic properties, where 3,5-Difluoro-4-(trifluoromethyl)benzamide could serve as a key building block.

Exploration in Catalysis and Ligand Design

The unique electronic and steric properties of the 3,5-difluoro-4-(trifluoromethyl)phenyl group make it an attractive component for the design of ligands for transition metal catalysis and for the development of organocatalysts.

In the realm of organocatalysis , highly fluorinated aromatic groups can enhance the acidity and catalytic activity of Brønsted acids. For instance, 3,5-Bis(trifluoromethyl) phenylammonium triflate has been used as a green and efficient organocatalyst for the synthesis of indeno[1,2-b]pyridines. jourcc.com This suggests that an amine derived from 3,5-Difluoro-4-(trifluoromethyl)benzamide could also function as a potent organocatalyst.

For ligand design , the incorporation of fluorine atoms can influence the electronic properties of the metal center in a catalytic complex, thereby tuning its reactivity and selectivity. While no specific ligands derived from 3,5-Difluoro-4-(trifluoromethyl)benzamide were identified in the search results, the general principles of ligand design suggest that phosphine (B1218219), N-heterocyclic carbene, or other ligand types bearing the 3,5-difluoro-4-(trifluoromethyl)phenyl substituent could be of interest for various catalytic applications. The electron-withdrawing nature of this group would generally lead to more electron-deficient metal centers, which can be advantageous in certain catalytic cycles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 3,5-difluoro-4-(trifluoromethyl)benzoic acid with an amine via carbodiimide-mediated activation (e.g., EDC/HOBt). Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions like hydrolysis. Monitor reaction progress via TLC or HPLC, targeting intermediates such as activated esters .

Q. How can the purity of 3,5-Difluoro-4-(trifluoromethyl)benzamide be validated, and which analytical techniques are most effective?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Confirm structural integrity via and NMR, noting characteristic shifts for fluorine substituents (e.g., δ −60 to −70 ppm for CF). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H] .

Q. What are the key physicochemical properties of this compound, and how do they impact solubility in biological assays?

- Methodological Answer : LogP values (estimated via computational tools like ACD/Labs) predict moderate lipophilicity (~2.5–3.5). Solubility in DMSO (≥50 mM) is typical, but aqueous solubility may require co-solvents (e.g., PEG-400) for in vitro studies. Thermal stability (TGA/DSC) should be assessed to guide storage conditions (−20°C under nitrogen) .

Advanced Research Questions

Q. How can computational modeling optimize the interaction of 3,5-Difluoro-4-(trifluoromethyl)benzamide with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on fluorine’s electronegativity and the trifluoromethyl group’s hydrophobic effects. Validate predictions with binding assays (SPR or ITC) and correlate with SAR studies .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Control for off-target effects via siRNA knockdown or competitive inhibitors. Analyze metabolite profiles (LC-MS/MS) to rule out degradation artifacts. Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. How do fluorination patterns influence metabolic stability in vivo, and what are the dominant degradation pathways?

- Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS analysis. Fluorine atoms at the 3,5-positions reduce oxidative metabolism by CYP450 enzymes, while the trifluoromethyl group enhances resistance to hydrolysis. Identify major metabolites (e.g., glucuronide conjugates) using high-resolution MS .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use Mercury CSD 2.0 to analyze packing motifs and hydrogen-bonding networks (e.g., amide-NH···O=C interactions). Compare experimental XRD data with DFT-optimized geometries to validate intermolecular forces .

Methodological Notes

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

- Data Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR and MS workflows to ensure reproducibility .

- Ethical Compliance : Adhere to REACH and ICH guidelines for handling fluorinated compounds, given their potential environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.